molecular formula C20H23FN2O3S2 B11236638 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11236638
M. Wt: 422.5 g/mol
InChI Key: ZZWDRVZKSKZSST-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is an organic compound with a complex structure that includes a piperidine ring, a fluorophenyl group, and a methanesulfonyl group

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride.

    Final Coupling: The final step involves coupling the piperidine derivative with the fluorophenyl and methanesulfonyl groups under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE: This compound shares the fluorophenyl and methylsulfanyl groups but differs in its core structure.

    (3S,4R)-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-1-METHYLPIPERIDINE: This compound has a similar piperidine ring but lacks the methanesulfonyl group.

The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23FN2O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23FN2O3S2/c1-27-19-7-3-2-6-18(19)22-20(24)16-5-4-12-23(13-16)28(25,26)14-15-8-10-17(21)11-9-15/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,22,24)

InChI Key

ZZWDRVZKSKZSST-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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